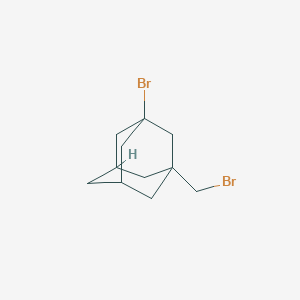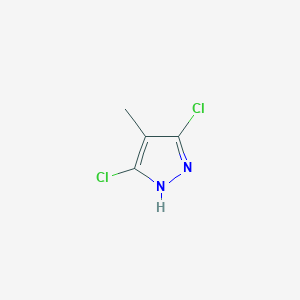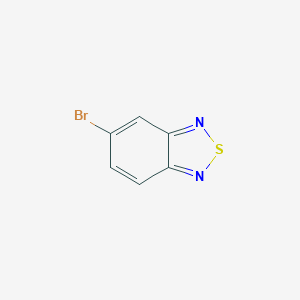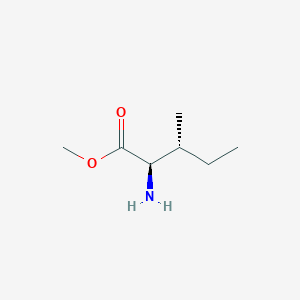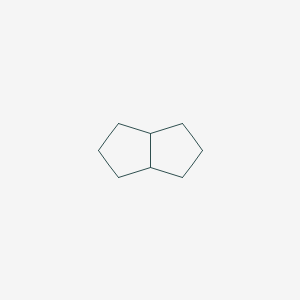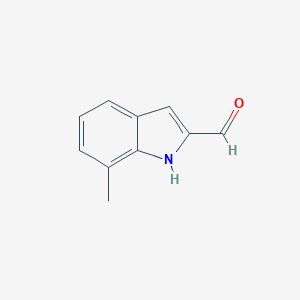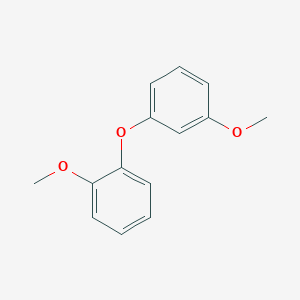
1-Methoxy-2-(3-methoxyphenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-(3-methoxyphenoxy)benzene is a chemical compound that is also known as Bis(3-methoxy-4-methoxyphenoxy)benzene. It is a white crystalline solid that is used in scientific research for its various applications. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2-(3-methoxyphenoxy)benzene is not well understood. However, it is believed that this compound interacts with certain receptors in the body, which leads to its physiological effects.
Efectos Bioquímicos Y Fisiológicos
1-Methoxy-2-(3-methoxyphenoxy)benzene has been shown to have various biochemical and physiological effects. It has been found to exhibit antioxidant and anti-inflammatory properties, which make it useful in the treatment of various diseases such as cancer and cardiovascular diseases. This compound has also been shown to have antibacterial and antifungal properties, which make it useful in the treatment of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Methoxy-2-(3-methoxyphenoxy)benzene in lab experiments is its high purity. This compound can be synthesized with a high degree of purity, which makes it useful in various research applications. However, one of the limitations of using this compound is its cost. The synthesis of this compound can be expensive, which limits its use in some research applications.
Direcciones Futuras
There are several future directions for the use of 1-Methoxy-2-(3-methoxyphenoxy)benzene in scientific research. One of the future directions is the development of new organic semiconductors using this compound as a building block. This can lead to the fabrication of more efficient and cost-effective electronic devices. Another future direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer and cardiovascular diseases.
Métodos De Síntesis
The synthesis of 1-Methoxy-2-(3-methoxyphenoxy)benzene can be achieved using various methods. One of the most common methods is the Friedel-Crafts acylation reaction. This reaction involves the reaction of 3-methoxyphenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting compound is then reacted with 3-methoxyphenol in the presence of a base such as potassium carbonate to yield 1-Methoxy-2-(3-methoxyphenoxy)benzene.
Aplicaciones Científicas De Investigación
1-Methoxy-2-(3-methoxyphenoxy)benzene has been used in various scientific research applications. One of the most significant applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors that can be used in the fabrication of electronic devices such as organic field-effect transistors and organic light-emitting diodes.
Propiedades
Número CAS |
1655-71-6 |
|---|---|
Nombre del producto |
1-Methoxy-2-(3-methoxyphenoxy)benzene |
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
1-methoxy-2-(3-methoxyphenoxy)benzene |
InChI |
InChI=1S/C14H14O3/c1-15-11-6-5-7-12(10-11)17-14-9-4-3-8-13(14)16-2/h3-10H,1-2H3 |
Clave InChI |
CUKLYCLBWSURAC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2=CC=CC=C2OC |
SMILES canónico |
COC1=CC(=CC=C1)OC2=CC=CC=C2OC |
Sinónimos |
1-Methoxy-2-(3-methoxyphenoxy)benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



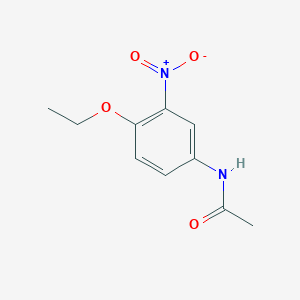
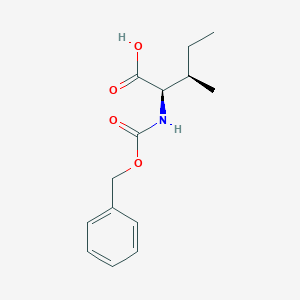
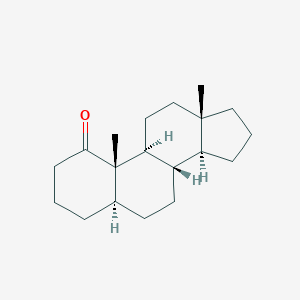
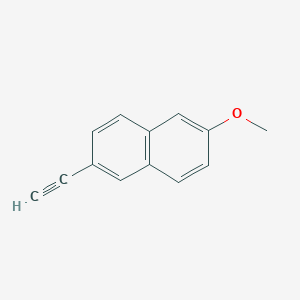
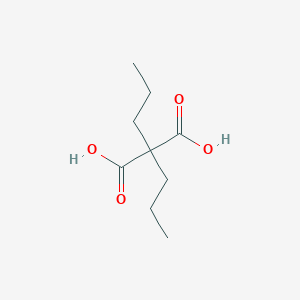
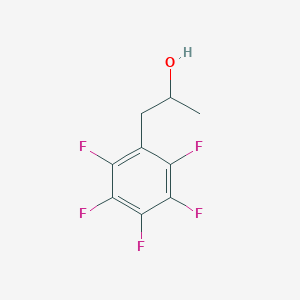
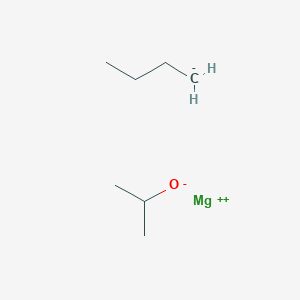
![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)
